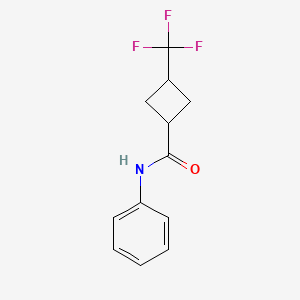
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by a cyclobutane ring substituted with a phenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.
Amidation Reaction: The final step involves the reaction of the cyclobutane derivative with aniline to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the amidation step to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with polar residues, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
(1r,3r)-N-phenyl-3-methylcyclobutane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
(1r,3r)-N-phenyl-3-(trifluoromethyl)cyclopentane-1-carboxamide: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
Uniqueness: (1r,3r)-N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity
Propriétés
Formule moléculaire |
C12H12F3NO |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
N-phenyl-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-8(7-9)11(17)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
Clé InChI |
POXMXFGRIMFXBR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




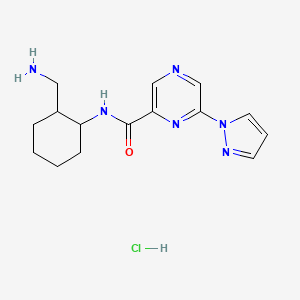

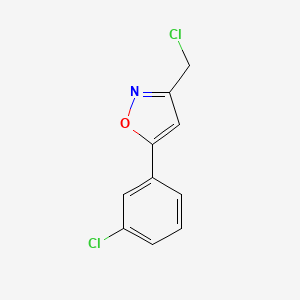
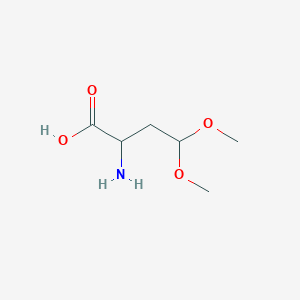
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
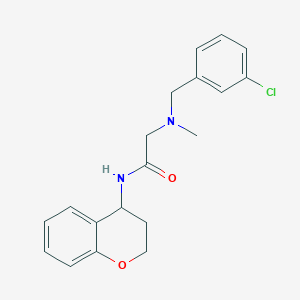
![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
